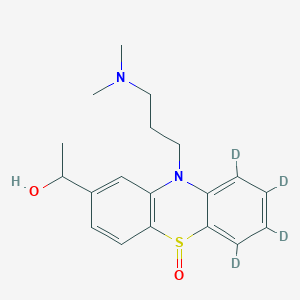

![molecular formula C₁₅H₁₆FN₃O₃S B1146296 4[N'-[1-[3-氟-4-甲氧基-苯基)-乙叉基]肼基}苯磺酰胺 CAS No. 1798429-38-5](/img/no-structure.png)

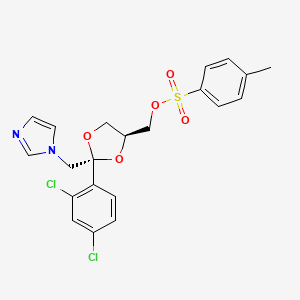

4[N'-[1-[3-氟-4-甲氧基-苯基)-乙叉基]肼基}苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives similar to "4[N'-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide" involves microwave irradiation techniques, which offer a rapid and efficient method for obtaining these compounds. Notably, this approach allows for the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides, with various ketones used as starting materials, including 4-methoxyacetophenone and 4-fluoroacetophenone. This method represents a significant improvement over traditional synthesis methods, enabling the creation of compounds with potent inhibitory effects against human carbonic anhydrase isoenzymes (Gul et al., 2016).

Molecular Structure Analysis

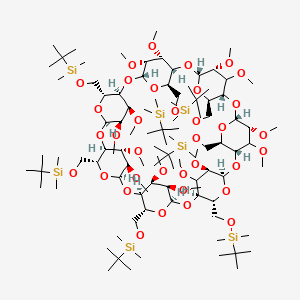

The molecular structure of compounds within this class, including those substituted with fluoro and methoxy groups, has been detailed through X-ray crystallography studies. These studies reveal intricate details about the molecular arrangements, including the presence of C—H⋯πaryl interactions and C—H⋯O intermolecular interactions, which contribute to the formation of two-dimensional and three-dimensional architectures, respectively (Rodrigues et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of "4[N'-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide" and its derivatives encompasses a range of biochemical activities. These compounds exhibit significant inhibitory effects on carbonic anhydrase isoenzymes, highlighting their potential as biochemical tools or therapeutic agents. The reactivity is influenced by the substitution pattern on the benzene ring, which can modulate the compound's interaction with biological targets (Gul et al., 2016).

科学研究应用

合成和碳酸酐酶抑制效应

Gul 等人(2016 年)的一项研究重点关注使用微波辐射合成 4-(2-取代肼基)苯磺酰胺,包括可能在结构上与所讨论化合物相似的衍生物。这些化合物,包括具有 4-氟乙酰苯和 4-甲氧基乙酰苯取代基的化合物,被评估了对人碳酸酐酶 (hCA) I 和 II 同工酶的抑制作用。这些化合物表现出有效的抑制作用,表明潜在的生物医学应用,特别是在调节碳酸酐酶活性有益的条件下 (Gul, Kucukoglu, Yamali, Bilginer, Yuca, Ozturk, Taslimi, Gulcin, & Supuran, 2016)。

细胞毒性和碳酸酐酶抑制以获得抗肿瘤活性

Gul 等人(2016 年)的另一项研究合成了一系列具有不同取代基的新型苯磺酰胺,包括氟和甲氧基。这些化合物被测试了细胞毒性、肿瘤特异性和作为潜在的碳酸酐酶抑制剂。一些衍生物表现出显着的细胞毒活性,这可能成为进一步抗肿瘤研究的关键,同时还强烈抑制人碳酸酐酶 I 和 II 的胞质同工型 (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016)。

抗菌活性

Sarvaiya、Gulati 和 Patel(2019 年)的一项研究探索了芳基偶氮吡唑嘧啶酮环状杂环化合物的合成,包括苯磺酰胺衍生物。这些合成的化合物被评估了对各种细菌和真菌的抗菌活性,突出了此类化合物在开发新的抗菌剂中的潜在用途 (Sarvaiya, Gulati, & Patel, 2019)。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4[N'-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide' involves the condensation of 4-aminobenzenesulfonamide with 3-fluoro-4-methoxybenzaldehyde followed by the reaction with hydrazine hydrate to form the desired product.", "Starting Materials": ["4-aminobenzenesulfonamide", "3-fluoro-4-methoxybenzaldehyde", "hydrazine hydrate", "sodium acetate", "acetic acid", "ethanol"], "Reaction": [ "Step 1: Dissolve 4-aminobenzenesulfonamide (1.0 g, 5.5 mmol) in acetic acid (10 mL) and add sodium acetate (1.2 g, 14.5 mmol).", "Step 2: Add 3-fluoro-4-methoxybenzaldehyde (1.5 g, 8.3 mmol) to the reaction mixture and stir at room temperature for 2 hours.", "Step 3: Add hydrazine hydrate (0.6 mL, 11.0 mmol) to the reaction mixture and stir at room temperature for 4 hours.", "Step 4: Pour the reaction mixture into ice-cold water (50 mL) and filter the resulting solid.", "Step 5: Wash the solid with water and dry under vacuum to obtain the desired product (yield: 80%)." ] } | |

CAS 编号 |

1798429-38-5 |

分子式 |

C₁₅H₁₆FN₃O₃S |

分子量 |

337.38 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

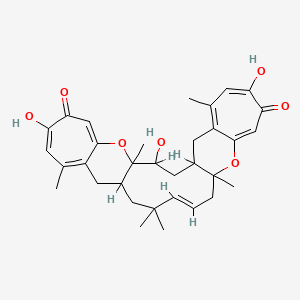

![1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide](/img/structure/B1146222.png)